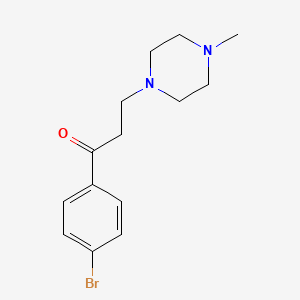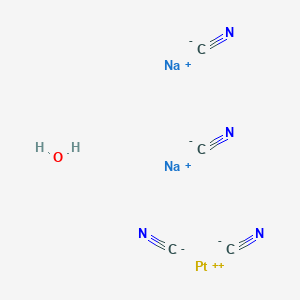
(R)-tert-Butyl (1-(7-carbamoyl-1-(3-hydroxypropyl)indolin-5-yl)propan-2-yl)(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-tert-Butyloxycarbonyl Silodosine est un dérivé de la Silodosine, un antagoniste sélectif des récepteurs alpha-1 adrénergiques utilisé principalement dans le traitement de l'hyperplasie bénigne de la prostate. L'ajout du groupe N-tert-Butyloxycarbonyl sert de groupe protecteur pour la fonctionnalité amine, ce qui est crucial en chimie organique synthétique pour prévenir les réactions indésirables lors de la synthèse en plusieurs étapes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-tert-Butyloxycarbonyl Silodosine implique généralement la protection du groupe amine dans la Silodosine en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que l'hydroxyde de sodium. La réaction est généralement effectuée dans un solvant organique comme le tétrahydrofurane (THF) à température ambiante. Les conditions de réaction sont douces et les rendements sont généralement élevés.
Méthodes de production industrielle
La production industrielle de la N-tert-Butyloxycarbonyl Silodosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et le contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la surveillance des paramètres de réaction est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
La N-tert-Butyloxycarbonyl Silodosine subit principalement des réactions de déprotection pour éliminer le groupe Boc. Cela peut être réalisé en utilisant des acides forts comme l'acide trifluoroacétique dans le dichlorométhane ou l'acide chlorhydrique dans le méthanol. Le composé peut également participer à des réactions de substitution où le groupe Boc est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Déprotection : Acide trifluoroacétique dans le dichlorométhane, acide chlorhydrique dans le méthanol.
Substitution : Divers nucléophiles peuvent être utilisés pour remplacer le groupe Boc dans des conditions appropriées.
Produits majeurs
Le produit majeur de la réaction de déprotection est la Silodosine, qui peut ensuite être modifiée davantage ou utilisée sous sa forme active à des fins thérapeutiques.
Applications de recherche scientifique
La N-tert-Butyloxycarbonyl Silodosine est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie médicinale et de la pharmacologie. Son application principale est la synthèse de dérivés de la Silodosine, qui sont étudiés pour leurs effets thérapeutiques potentiels. Le composé est également utilisé dans le développement de nouvelles méthodologies synthétiques et comme composé modèle dans l'étude de la chimie des groupes protecteurs.
Mécanisme d'action
Le mécanisme d'action de la N-tert-Butyloxycarbonyl Silodosine implique la protection du groupe amine dans la Silodosine, l'empêchant de participer à des réactions secondaires indésirables lors de la synthèse. Le groupe Boc est stable en conditions basiques mais peut être éliminé sélectivement en conditions acides, permettant la libération contrôlée de l'amine active.
Applications De Recherche Scientifique
N-tert-Butyloxycarbonyl Silodosin is used extensively in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its primary application is in the synthesis of Silodosin derivatives, which are studied for their potential therapeutic effects. The compound is also used in the development of new synthetic methodologies and as a model compound in the study of protecting group chemistry.
Mécanisme D'action
The mechanism of action of N-tert-Butyloxycarbonyl Silodosin involves the protection of the amine group in Silodosin, preventing it from participating in unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the active amine.
Comparaison Avec Des Composés Similaires
Composés similaires
N-tert-Butyloxycarbonyl Amines : Ces composés utilisent également le groupe Boc pour protéger les fonctionnalités amine.
N-tert-Butyloxycarbonyl Peptides : Utilisé dans la synthèse peptidique pour protéger les groupes amino pendant l'élongation de la chaîne.
Unicité
La N-tert-Butyloxycarbonyl Silodosine est unique en raison de son application spécifique dans la synthèse de dérivés de la Silodosine. Le groupe Boc fournit un groupe protecteur stable et éliminable qui est essentiel pour la synthèse en plusieurs étapes de molécules complexes.
Propriétés
IUPAC Name |
tert-butyl N-[1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCPLUGJAGRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

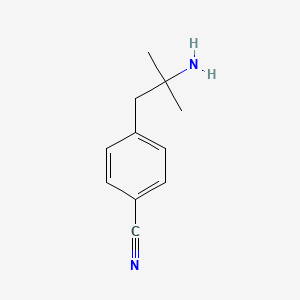
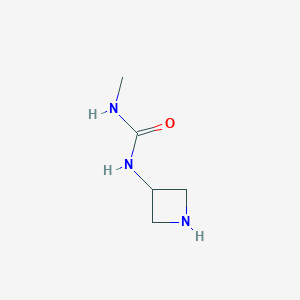
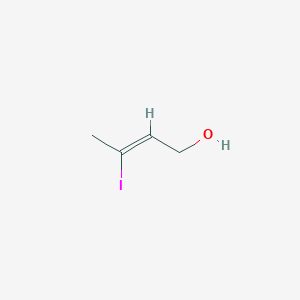
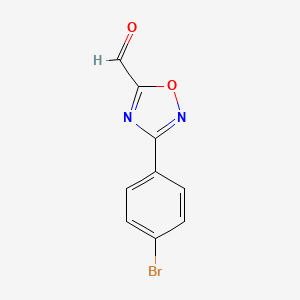

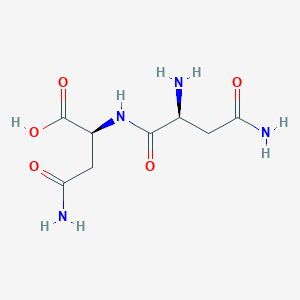
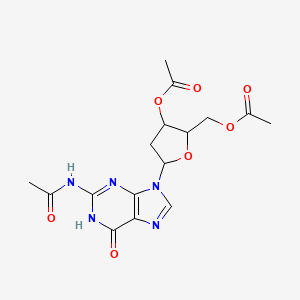

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)


